Diclofenac Dimer Impurity
CAS No.: 1609187-32-7
Cat. No.: VC0195789
Molecular Formula: C28H20Cl4N2O4
Molecular Weight: 590.28
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609187-32-7 |
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Molecular Formula | C28H20Cl4N2O4 |
Molecular Weight | 590.28 |
Appearance | Pale Orange Solid |
Melting Point | >197°C (dec.) |
Introduction
Chemical Structure and Properties
Molecular Structure
Diclofenac Dimer Impurity features a complex molecular structure with the molecular formula C28H20Cl4N2O4 . The structure consists of two diclofenac molecules linked together, forming a dimer. Specifically, it contains a biphenyl core with two 2,6-dichloroaniline groups and two acetic acid moieties.
Systematic Name
The full systematic IUPAC name for this compound is 2-[5-[3-(carboxymethyl)-4-(2,6-dichloroanilino)phenyl]-2-(2,6-dichloroanilino)phenyl]acetic acid . It is also referred to as 2,2'-[(3,3',5,5'-Tetrachloro[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzeneacetic Acid in some sources .
Physical and Chemical Properties
Diclofenac Dimer Impurity possesses several notable physicochemical properties that influence its behavior in analytical settings and pharmaceutical formulations. These properties are summarized in the following table:
The relatively high XLogP3-AA value of 8.1 indicates significant lipophilicity, suggesting potential challenges in aqueous solubility. This property has implications for both analytical detection methods and pharmaceutical formulation considerations.
Nomenclature and Identification
Registry Numbers and Identifiers
The identification of Diclofenac Dimer Impurity presents an interesting case study in chemical registration, as there appear to be two slightly different CAS numbers in the literature. This suggests potential structural variations or registration discrepancies:
Identifier Type | Value | Source |
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CAS Number | 1609187-30-5 | |
Alternate CAS Number | 1609187-32-7 | |
PubChem CID | 125356696 | |
InChIKey | WYXUKWWAZUNETL-UHFFFAOYSA-N |
The existence of two different CAS numbers (1609187-30-5 and 1609187-32-7) suggests either regional registration differences or potentially subtle structural variations. Source mentions both "Diclofenac Dimer Impurity" with CAS# 1609187-32-7 and "Diclofenac Dimer II" with CAS# 1609187-30-5, indicating these may be distinct but related compounds.
Synonyms and Alternative Names
Several names have been used to refer to this compound in scientific and commercial contexts:
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2-[5-[3-(carboxymethyl)-4-(2,6-dichloroanilino)phenyl]-2-(2,6-dichloroanilino)phenyl]acetic acid
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2,2'-(4,4'-Bis((2,6-dichlorophenyl)amino)-[1,1'-biphenyl]-3,3'-diyl)diacetic acid
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2,2'-[(3,3',5,5'-Tetrachloro[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzeneacetic Acid
Analytical Methods for Detection
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) represents the gold standard for detecting and quantifying Diclofenac Dimer Impurity in pharmaceutical products. Recent research has validated specific HPLC methods optimized for this purpose.
A validated HPLC method developed for detecting diclofenac impurities, including the dimer impurity, utilizes a mobile phase consisting of acetonitrile-0.01M phosphoric acid adjusted to pH 2.3 (1 + 3, by volume) . This method has demonstrated excellent linearity with correlation coefficients of 0.999 at concentrations ranging from 0.00015-0.003 μg/mL .
The method achieves complete separation within 15 minutes, making it suitable for routine quality control applications . This efficient timeframe, combined with the robust validation results, establishes this HPLC approach as reliable for routine monitoring of diclofenac impurities in pharmaceutical products.
Method Validation Parameters
The validation of analytical methods for detecting Diclofenac Dimer Impurity is crucial to ensure reliable quality control. Key validation parameters assessed for the HPLC method include:
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Linearity: Demonstrated across a concentration range of 0.00015-0.003 μg/mL with correlation coefficients of 0.999
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Specificity: Capable of separating multiple diclofenac impurities within a 15-minute run time
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Reliability: Validated against standard criteria for pharmaceutical analytical methods
The comprehensive validation of this method demonstrates its suitability for routine pharmaceutical quality control applications, providing reliable results for regulatory compliance.
Significance in Pharmaceutical Quality Control
Regulatory Requirements
Monitoring impurities in pharmaceutical products represents a fundamental requirement imposed by regulatory authorities worldwide to ensure drug safety . The detection and quantification of Diclofenac Dimer Impurity play an essential role in this regulatory framework, particularly for products containing diclofenac.
Pharmaceutical manufacturers must develop and validate analytical methods capable of detecting impurities at levels mandated by pharmacopeial standards. These methods must be robust, specific, and sensitive enough to identify even trace amounts of impurities that might impact drug safety or efficacy.
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